Forphenicine

Alkaline phosphatase inhibition Enzyme selectivity Species-specific pharmacology

Forphenicine is a non-substitutable microbial metabolite distinguished by uncompetitive ALP inhibition kinetics (Ki=1.64×10⁻⁷M) and pronounced species selectivity for chicken intestinal ALP. Unlike its derivative forphenicinol, the aldehyde moiety is essential for enzyme inhibition, making this compound irreplaceable in assays requiring ALP activity attribution. With validated HPLC methods and dual immunomodulatory/antiproliferative effects, it provides a unique research tool for comparative enzymology and preclinical ADME studies.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 57784-96-0
Cat. No. B1219380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForphenicine
CAS57784-96-0
Synonyms4-formyl-3-hydroxyphenylglycine
forfenicin
forphenicine
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)O)C=O
InChIInChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)
InChIKeyMWSKDGPKFCWPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Forphenicine (CAS 57784-96-0): A Microbial L-Phenylglycine-Derived Alkaline Phosphatase Inhibitor with Distinct Enzyme Selectivity and Immunomodulatory Activity


Forphenicine (L-2-(4-formyl-3-hydroxyphenyl)glycine, C9H9NO4, MW 195.17) is a bacterial non-proteinogenic amino acid metabolite first isolated from Streptomyces fulvoviridis var. acarbodicus MC974-A5 [1]. As a phenylglycine derivative containing a 3-hydroxy-4-formylphenyl substituent, forphenicine functions as a selective alkaline phosphatase (ALP) inhibitor with demonstrated uncompetitive inhibition kinetics . In addition to its ALP inhibition profile, forphenicine exhibits direct antiproliferative effects against HL-60 leukemia cells at 10 µM and enhances survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) , establishing a dual mechanistic foundation that distinguishes this compound within the microbial metabolite class.

Forphenicine (CAS 57784-96-0): Why Generic Alkaline Phosphatase Inhibitors Cannot Substitute for This Uncompetitive, Species-Selective Inhibitor


The functional substitution of forphenicine with other alkaline phosphatase inhibitors or immunomodulatory microbial metabolites is not scientifically justified due to three non-interchangeable differentiating features. First, forphenicine exhibits pronounced species-dependent enzyme inhibition selectivity, with potent inhibition against chicken intestine ALP (IC50 = 0.036 μg/mL) versus markedly weaker activity against calf intestine, liver, and Escherichia coli ALP . Second, forphenicine acts through an uncompetitive inhibition mechanism (Ki = 1.64 × 10⁻⁷ M against p-nitrophenyl phosphate), a kinetic mode that distinguishes it from classic competitive ALP inhibitors such as L-phenylalanine and levamisole . Third, the functional divergence between forphenicine and its reduced derivative forphenicinol is absolute: forphenicinol lacks ALP inhibitory activity entirely while retaining immunomodulatory effects, demonstrating that the aldehyde moiety is essential for enzyme inhibition and that these two compounds cannot be used interchangeably in ALP-targeting studies [1]. These three orthogonal differentiation vectors—species selectivity, inhibition mechanism, and structure-activity relationship—establish that generic substitution would yield scientifically invalid experimental outcomes.

Forphenicine (CAS 57784-96-0): Quantified Differentiation Evidence for Scientific Selection and Procurement


Species-Selective Alkaline Phosphatase Inhibition: Forphenicine Potency Varies Dramatically Across Enzyme Sources

Forphenicine exhibits pronounced species-dependent inhibition of alkaline phosphatase, with potent activity against chicken intestine ALP (IC50 = 0.036 μg/mL, equivalent to approximately 184 nM) but only slight inhibition of ALP from calf intestine, calf liver, and Escherichia coli . This selectivity pattern contrasts with broad-spectrum ALP inhibitors such as levamisole, which inhibits bovine kidney non-specific ALP with a Ki of 5.74 μM (5,740 nM) and lacks the pronounced species discrimination observed with forphenicine [1]. The uncompetitive inhibition mechanism of forphenicine against chicken intestine ALP (Ki = 1.64 × 10⁻⁷ M with p-nitrophenyl phosphate as substrate) further distinguishes its kinetic behavior from the competitive inhibition exhibited by L-phenylalanine .

Alkaline phosphatase inhibition Enzyme selectivity Species-specific pharmacology

Functional Divergence from Forphenicinol: ALP Inhibition as the Definitive Differentiator

Forphenicine and its reduced derivative forphenicinol exhibit a complete functional bifurcation at the level of ALP enzymatic inhibition. Forphenicine demonstrates potent ALP inhibitory activity (IC50 = 0.036 μg/mL against chicken intestine ALP; Ki = 1.64 × 10⁻⁷ M), whereas forphenicinol possesses no ALP inhibitory activity whatsoever [1]. Both compounds retain immunomodulatory effects: forphenicine enhances delayed-type hypersensitivity (DTH) to sheep red blood cells and increases antibody-forming cells in mice upon intraperitoneal administration [1]; forphenicinol similarly augments DTH and restores DTH in cyclophosphamide-immunosuppressed mice to normal response levels when administered orally [2].

Structure-activity relationship ALP inhibition Immunomodulator differentiation

Analytical Method Validation: Quantified Detection Limits Enable Precise Pharmacokinetic and Tissue Distribution Studies

A validated high-performance liquid chromatographic (HPLC) method with pre-column fluorescence derivatization using 1,2-diamino-4,5-ethylenedioxybenzene has been established for the quantification of forphenicine in biological matrices. The method achieves limits of detection (signal-to-noise ratio of 3) of 7.35 pmol/mL in mouse serum and 5.36 pmol/g in mouse muscle tissue [1]. This analytical method is applicable to both forphenicine and forphenicinol, enabling direct comparative pharmacokinetic studies. In contrast, many generic ALP inhibitors lack validated, peer-reviewed bioanalytical methods with published detection limits in complex biological matrices, limiting their utility in preclinical distribution studies.

HPLC quantification Bioanalysis Pharmacokinetics

Enantiomeric Specificity: L-Form Configuration Determined Essential for Biological Activity

Stereochemical studies of forphenicine and its reduced precursor forphenicinol have definitively established that the L-configuration is essential for biological activity. D-Forphenicinol was determined to be biologically inactive, thereby establishing the configuration of the active natural product forphenicine as the L-enantiomer [1]. Forphenicine (L-2-(4-formyl-3-hydroxyphenyl)glycine) was prepared from L-forphenicinol via oxidation, confirming the stereochemical assignment [1][2]. This enantiomeric specificity is consistent with the compound's derivation from L-phenylglycine biosynthesis and contrasts with synthetic racemic ALP inhibitors that lack stereochemically defined activity profiles.

Enantioselectivity Chiral pharmacology Structure-activity relationship

Forphenicine (CAS 57784-96-0): High-Impact Application Scenarios Based on Quantified Differentiation Evidence


Avian Model System ALP Inhibition Studies Requiring Species-Specific Enzyme Targeting

Forphenicine is optimally suited for research applications in avian biological systems or assays employing chicken intestine-derived alkaline phosphatase, where its potent inhibition (IC50 = 0.036 μg/mL; Ki = 1.64 × 10⁻⁷ M) combined with uncompetitive inhibition kinetics provides a tool compound with demonstrated species selectivity . This scenario is particularly relevant for comparative enzymology studies investigating ALP isoform diversity across vertebrate species, for which generic ALP inhibitors like levamisole (Ki = 5.74 μM for bovine kidney ALP) exhibit insufficient potency or inappropriate inhibition mechanisms .

ALP-Dependent Cellular Signaling Studies Requiring Clean Functional Discrimination from Immunomodulatory Derivatives

Forphenicine enables investigators to dissect ALP-dependent signaling pathways from ALP-independent immunomodulatory effects by serving as a positive control that can be directly compared with forphenicinol (which lacks ALP inhibitory activity entirely) [1][2]. This paired-compound approach, utilizing forphenicine as the ALP-active parent and forphenicinol as the ALP-inactive comparator, provides an experimental framework for attributing observed biological effects specifically to ALP inhibition versus other cellular mechanisms. The absolute functional dichotomy between these structurally related compounds is quantitatively established [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies Requiring Validated Bioanalytical Quantification

Forphenicine is uniquely positioned for preclinical pharmacokinetic investigations requiring precise quantification of compound exposure in serum and tissue compartments. The validated HPLC-fluorescence method provides defined limits of detection (7.35 pmol/mL in serum; 5.36 pmol/g in muscle) and is applicable to both forphenicine and forphenicinol, enabling direct comparative distribution studies [3]. This analytical infrastructure supports robust experimental design for absorption, distribution, metabolism, and excretion (ADME) studies that cannot be readily executed with ALP inhibitors lacking validated bioanalytical methods.

Leukemia Cell Growth Inhibition and Autoimmune Encephalomyelitis Model Studies

Forphenicine demonstrates reproducible antiproliferative activity against HL-60 leukemia cells at a defined concentration of 10 μM and enhances survival in a guinea pig model of experimental autoimmune encephalomyelitis (EAE) . These well-characterized effects, documented in peer-reviewed literature with quantified endpoints, support the compound's utility in oncology and neuroimmunology research programs requiring an ALP inhibitor with demonstrated in vitro and in vivo activity in disease-relevant model systems.

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